Product packaging for Methyl 4-[(chlorosulfonyl)methyl]benzoate(Cat. No.:CAS No. 130047-14-2)

Methyl 4-[(chlorosulfonyl)methyl]benzoate

Cat. No.: B145306
CAS No.: 130047-14-2
M. Wt: 248.68 g/mol
InChI Key: VTQZPLOSFBIFGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Chlorosulfonyl Moieties in Organic Transformations

Aromatic sulfonyl chlorides are a class of organosulfur compounds characterized by a sulfonyl chloride group (-SO₂Cl) attached to an aromatic ring. acs.orgacs.org This functional group is highly significant in organic synthesis due to its electrophilic nature, making the sulfur atom susceptible to attack by a wide range of nucleophiles. molport.com This reactivity allows sulfonyl chlorides to serve as important precursors for a variety of other functional groups. magtech.com.cn

The primary applications of aromatic sulfonyl chlorides include:

Synthesis of Sulfonamides: They react readily with primary and secondary amines to form sulfonamides, a key structural motif in many pharmaceutical drugs, including antibiotics and diuretics. molport.comwikipedia.org

Formation of Sulfonate Esters: Their reaction with alcohols yields sulfonate esters, which are excellent leaving groups in nucleophilic substitution reactions. molport.comwikipedia.org

Source of Sulfonyl Groups: They are utilized as a source for sulfonyl, sulfenyl, aryl, and other groups in various organic reactions. magtech.com.cn

The versatility and selectivity offered by sulfonyl chlorides make them indispensable reagents for introducing sulfur-containing functionalities into organic molecules. molport.com

Role of Benzoate (B1203000) Esters as Synthetic Intermediates

Benzoate esters, which are esters of benzoic acid, are pivotal intermediates in organic chemistry. chemicalbook.comdergipark.org.tr Their utility spans across the synthesis of pharmaceuticals, fine chemicals, and polymers. chemicalbook.comdergipark.org.tr The ester functional group, while relatively stable, can undergo a variety of transformations, making it a versatile handle in multistep syntheses. libretexts.orgwikipedia.org

Key reactions involving benzoate esters include:

Hydrolysis: Esters can be cleaved back to the parent carboxylic acid and alcohol under acidic or basic conditions. libretexts.org

Transesterification: An ester can be converted into a different ester by reacting with an alcohol in the presence of an acid or base catalyst. libretexts.org

Aminolysis: Reaction with ammonia (B1221849) or amines converts esters into amides. libretexts.org

Reduction: Esters can be reduced to primary alcohols using strong reducing agents like lithium aluminum hydride. libretexts.org

Grignard Reactions: They react with Grignard reagents to form tertiary alcohols. libretexts.org

The aromatic ring of the benzoate moiety can also be functionalized, further expanding its synthetic utility. stackexchange.com This combination of reactivity in both the ester group and the aromatic ring makes benzoate esters valuable building blocks in organic synthesis. chemicalbook.com

Structural Context of Methyl 4-[(chlorosulfonyl)methyl]benzoate within Aromatic Organosulfur Chemistry

Organosulfur chemistry is the study of the synthesis and properties of organic compounds containing carbon-sulfur bonds. wikipedia.orgwikipedia.org This field is vast, encompassing a wide range of compounds with diverse chemical properties and applications, from essential amino acids like methionine to industrial solvents. wikipedia.orgbritannica.com Aromatic organosulfur compounds, which feature a sulfur atom attached to an aromatic ring system, are a significant subclass. taylorandfrancis.com

This compound fits squarely within this context. Its structure is defined by a central benzene (B151609) ring, which classifies it as an aromatic compound. Attached to this ring are two key functional groups:

A methyl benzoate group at the 4-position, specifically a methyl ester of a benzoic acid derivative.

A chlorosulfonylmethyl group at the 1-position (-CH₂SO₂Cl).

The presence of the sulfonyl chloride moiety firmly places it within the family of organosulfur compounds. wikipedia.org Specifically, it is a derivative where the sulfonyl chloride group is not directly attached to the aromatic ring, but is separated by a methylene (B1212753) (-CH₂-) bridge. This structural feature distinguishes it from simple arylsulfonyl chlorides and can influence its reactivity. The molecule combines the chemical characteristics of an aromatic ester with those of an aliphatic sulfonyl chloride, making it a bifunctional reagent with potential for sequential or selective reactions at either the ester or the sulfonyl chloride site.

Chemical Compound Data

PropertyValue
Compound Name This compound
CAS Number 130047-14-2 georganics.sk
Molecular Formula C₉H₉ClO₄S georganics.skchemspider.com
Molecular Weight 248.68 g/mol georganics.sk
Synonyms 4-[(Chlorosulfonyl)methyl]benzoic acid methyl ester georganics.sk

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9ClO4S B145306 Methyl 4-[(chlorosulfonyl)methyl]benzoate CAS No. 130047-14-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 4-(chlorosulfonylmethyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO4S/c1-14-9(11)8-4-2-7(3-5-8)6-15(10,12)13/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTQZPLOSFBIFGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)CS(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30618253
Record name Methyl 4-[(chlorosulfonyl)methyl]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30618253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

130047-14-2
Record name Methyl 4-[(chlorosulfonyl)methyl]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30618253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 4-[(chlorosulfonyl)methyl]benzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies for Methyl 4 Chlorosulfonyl Methyl Benzoate

Precursor Synthesis and Functional Group Introduction

The initial phase in the synthesis of methyl 4-[(chlorosulfonyl)methyl]benzoate focuses on preparing a stable intermediate that can be efficiently converted to the final product. This typically involves starting with commercially available benzene (B151609) derivatives and modifying them to introduce the necessary functional groups.

A common starting point for the synthesis of this compound and related compounds is p-toluic acid (4-methylbenzoic acid). This molecule already possesses the desired para-substituted benzene ring with a methyl group that can be functionalized and a carboxylic acid group that can be esterified.

One strategy involves the conversion of 4-methylbenzoic acid to 4-(hydroxymethyl)benzoic acid. This can be achieved through a two-step process that begins with the bromination of 4-methylbenzoic acid to form 4-(bromomethyl)benzoic acid, which is then hydrolyzed to the corresponding benzyl (B1604629) alcohol. google.com An alternative approach is the selective oxidation of 1,4-benzenedimethanol (B118111) using a suitable catalyst. google.com

Another key precursor is methyl 4-(bromomethyl)benzoate (B8499459). This intermediate can be synthesized by reacting 4-methylbenzoic acid with bromine in the presence of a catalyst, followed by esterification with methanol (B129727). ontosight.ai It can also be prepared from methyl p-toluate (B1214165) (methyl 4-methylbenzoate) through bromination. guidechem.com For this reaction, N-bromosuccinimide (NBS) is a commonly used brominating agent, often in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). guidechem.com

The following table summarizes a typical synthesis of methyl 4-(bromomethyl)benzoate from methyl 4-methylbenzoate. guidechem.com

ReactantMolar Equivalent
Methyl 4-methylbenzoate1
N-bromosuccinimide (NBS)0.9
Azobisisobutyronitrile (AIBN)0.015
Carbon tetrachloride (CCl4)Solvent

Table 1: Reaction conditions for the synthesis of methyl 4-(bromomethyl)benzoate.

The formation of the methyl ester group is a critical step in the synthesis of the precursor. This is typically achieved through esterification of the corresponding carboxylic acid. The reaction of various benzoic acids with methanol in the presence of an acidic catalyst is a common method for producing methyl benzoate (B1203000) compounds. researchgate.net

For instance, methyl p-toluate can be synthesized through the esterification of p-toluic acid with methanol. google.com In the context of synthesizing precursors for this compound, if starting from a benzoic acid derivative such as 4-(hydroxymethyl)benzoic acid, esterification with methanol would yield methyl 4-(hydroxymethyl)benzoate. sielc.com

A variety of esterification methods can be employed, including Fischer esterification, which involves reacting the carboxylic acid with an excess of the alcohol in the presence of a strong acid catalyst like sulfuric acid. Alternatively, the carboxylic acid can be converted to a more reactive derivative, such as an acyl chloride or anhydride, which then reacts with methanol to form the ester. For hydroxy-substituted benzoic acids, such as 4-hydroxybenzoic acid, the esterification can be carried out by reacting it with a halocarbon in the presence of a non-quaternizable tertiary amine. google.com

Chlorosulfonylation Reactions for the Benzyl Position

The introduction of the chlorosulfonyl group at the benzylic position is the final key transformation to yield this compound. This can be a challenging step, and various methods have been explored.

While direct chlorosulfonylation of the benzylic methyl group of a precursor like methyl p-toluate is not a commonly reported method, the chlorination of a pre-formed sulfonic acid is a viable strategy. This would involve the initial sulfonation of the methyl group to form a sulfonic acid intermediate, which is then chlorinated. However, controlling the selectivity of this reaction to the benzylic position over the aromatic ring can be difficult.

A related approach involves the synthesis of 4-(chlorosulfonyl)benzoic acid, which has the chlorosulfonyl group directly attached to the aromatic ring. One method for this involves the oxidation of p-toluenesulfonyl chloride using chromium(VI) oxide in a mixture of acetic acid and acetic anhydride. chemicalbook.com The resulting 4-(chlorosulfonyl)benzoic acid could then potentially be esterified.

The following table outlines the reaction conditions for the synthesis of 4-(chlorosulfonyl)benzoic acid from p-toluenesulfonyl chloride. chemicalbook.com

ReactantMolar Equivalent
p-Toluenesulfonyl chloride1
Chromium(VI) oxide3
Acetic acid / Acetic anhydrideSolvent

Table 2: Reaction conditions for the synthesis of 4-(chlorosulfonyl)benzoic acid.

Indirect routes to introduce the chlorosulfonyl group often proceed through a sulfonic acid intermediate. For example, 4-methylphenylsulfonic acid can be oxidized using potassium permanganate (B83412) to yield potassium 4-carboxybenzenesulfonate. chemicalbook.com This intermediate, which is a salt of 4-sulfobenzoic acid, can then be treated with a chlorinating agent such as chlorosulfonic acid to produce 4-(chlorosulfonyl)benzoic acid. chemicalbook.com

Another indirect route involves the synthesis of 2-(chlorosulfonyl) methyl benzoate from methyl anthranilate. This process begins with a diazotization reaction to form a diazonium salt, which then undergoes a sulfination reaction with sulfur dioxide in the presence of a copper catalyst. The resulting sulfinic acid is then oxidized with chlorine to yield the final chlorosulfonyl compound. google.com

The introduction of the chlorosulfonyl group often requires harsh reaction conditions and the use of specific catalysts. For instance, the conversion of potassium 4-carboxybenzenesulfonate to 4-(chlorosulfonyl)benzoic acid is achieved by reacting it with chlorosulfonic acid at room temperature. chemicalbook.com

In the synthesis of 4-(chlorosulfonyl)benzoic acid from p-toluenesulfonyl chloride, chromium(VI) oxide is used as an oxidizing agent, and the reaction is carried out at a slightly elevated temperature of 40°C. chemicalbook.com A patented method for synthesizing a related compound, 2-chloro-4-(methylsulfonyl)benzoic acid, involves high-pressure oxidation of 2-chloro-4-thiamphenicol toluene (B28343) in the presence of nitric acid and a catalyst such as vanadium pentoxide (V₂O₅) at temperatures ranging from 140-200°C. vulcanchem.comgoogle.com

The choice of solvent, temperature, and catalyst is crucial for achieving high yields and minimizing the formation of byproducts. For example, in the synthesis of 2-(chlorosulfonyl) methyl benzoate from 2-sulfobenzoic anhydride, phosphorus pentachloride (PCl₅) is used as a catalyst, and the reaction is carried out at 90°C. google.com

Optimization of Synthetic Pathways

The optimization of the synthesis of this compound involves a systematic investigation of various reaction parameters to identify the conditions that afford the highest yield and purity. This process typically includes the screening of solvents, catalysts, and reaction temperatures, as well as the optimization of reagent stoichiometry and reaction times.

Another key strategy is the optimization of reaction parameters such as temperature and reaction time. A patent for the synthesis of 2-chlorosulfonyl-3-methyl benzoate outlines a process where the reaction temperature is controlled within a specific range (e.g., 0-100 °C) and the stirring time is adjusted (e.g., 1-12 hours) to maximize the conversion of the starting material to the desired product. The choice of solvent and base is also crucial, with different combinations leading to varying yields. For example, the use of cesium carbonate as a base in acetonitrile (B52724) has been reported to give a yield of 68% for 2-chlorosulfonyl-3-methyl benzoate.

The following interactive data table summarizes the impact of different reaction conditions on the yield of 2-chlorosulfonyl-3-methyl benzoate, providing insights that could be applicable to the optimization of this compound synthesis.

BaseSolventTemperature (°C)Reaction Time (h)Yield (%)Purity (%)
Cesium CarbonateAcetonitrile25-3086899
Cesium CarbonateDMF25-30475.599
Potassium Hydroxide (B78521)Methyl Isobutyl Ketone50-60160.599
Sodium HydroxideDMSO15-2027599

Note: The data in this table is for the synthesis of 2-chlorosulfonyl-3-methyl benzoate as described in patent CN112979506A and is presented here as a reference for potential optimization strategies for the target compound.

Ensuring high purity of this compound is paramount, as impurities can affect its performance in subsequent applications. Purification methods such as crystallization and chromatography are often employed. In the synthesis of 2-chlorosulfonyl-3-methyl benzoate, for example, the product is purified by crystallization from methanol to achieve a high purity of 99% (as determined by HPLC). google.com

For a synthetic procedure to be scalable, it must be safe, efficient, and reproducible on a larger scale. The use of continuous-flow reactors is a modern approach to address scalability challenges. researchgate.net Continuous-flow processes offer several advantages over traditional batch processes, including better heat and mass transfer, improved safety by minimizing the accumulation of hazardous intermediates, and the potential for higher throughput. researchgate.net For instance, a continuous-flow process for the synthesis of methyl 2-(chlorosulfonyl)benzoate has been developed, which involves the diazotization of methyl 2-aminobenzoate (B8764639) followed by chlorosulfonylation. researchgate.net This method significantly reduces side reactions, such as hydrolysis, even at high concentrations of hydrochloric acid, and allows for a high mass flow rate, demonstrating its potential for industrial-scale production. researchgate.net

Key considerations for scalability include:

Heat Management: Exothermic reactions need to be carefully controlled to prevent runaway reactions. Continuous-flow reactors with their high surface-area-to-volume ratio are particularly effective for this. researchgate.net

Mixing: Efficient mixing is crucial to ensure uniform reaction conditions and maximize product yield.

Work-up and Purification: The purification process should be amenable to large-scale operations. Crystallization is often preferred over chromatography for large-scale production due to its lower cost and complexity.

Process Safety: A thorough hazard assessment is necessary to identify and mitigate any potential safety risks associated with the process, especially when handling reactive reagents like sulfonyl chlorides.

By carefully considering these factors, synthetic procedures for this compound can be developed that are not only high-yielding and produce a pure product but are also safe and scalable for industrial production.

Chemical Reactivity and Mechanistic Studies of Methyl 4 Chlorosulfonyl Methyl Benzoate

Reactivity of the Chlorosulfonyl Group

The chlorosulfonyl moiety (-SO₂Cl) is a key feature of Methyl 4-[(chlorosulfonyl)methyl]benzoate, rendering the sulfur atom highly electrophilic and prone to nucleophilic attack. This reactivity is the basis for the synthesis of a variety of derivatives.

The sulfur atom in the chlorosulfonyl group is electron-deficient due to the presence of two oxygen atoms and a chlorine atom, all of which are highly electronegative. This makes it a prime target for nucleophiles, leading to the displacement of the chloride ion in a nucleophilic substitution reaction. The general mechanism is believed to proceed through a bimolecular nucleophilic substitution (Sₙ2-type) pathway at the sulfur atom. nih.govcdnsciencepub.com

The reaction of sulfonyl chlorides with primary and secondary amines is a well-established method for the formation of sulfonamides. byjus.com In the case of this compound, reaction with an amine would yield the corresponding N-substituted sulfonamide. This reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid byproduct. nih.gov

The general reaction is as follows:

Primary Amine: R-NH₂ + ClSO₂-CH₂-C₆H₄-COOCH₃ → R-NH-SO₂-CH₂-C₆H₄-COOCH₃ + HCl

Secondary Amine: R₂NH + ClSO₂-CH₂-C₆H₄-COOCH₃ → R₂N-SO₂-CH₂-C₆H₄-COOCH₃ + HCl

The reaction with primary amines yields a sulfonamide with an acidic proton on the nitrogen, which can be deprotonated by a strong base. byjus.com The reactivity of amines in these reactions is influenced by their nucleophilicity and steric hindrance.

Table 1: Examples of Sulfonamide Formation from Sulfonyl Chlorides and Amines This table is illustrative and based on the general reactivity of sulfonyl chlorides.

AmineProductTypical Reaction Conditions
AnilineN-Phenyl-4-(methoxycarbonyl)benzylsulfonamidePyridine, 0-25 °C
DibutylamineN,N-Dibutyl-4-(methoxycarbonyl)benzylsulfonamideAqueous NaOH
ProlineN-[4-(Methoxycarbonyl)benzylsulfonyl]prolineBase, organic solvent

Alcohols and phenols react with sulfonyl chlorides in the presence of a base to form sulfonate esters. wikipedia.orgyoutube.com The reaction of this compound with an alcohol (R-OH) would produce the corresponding sulfonate ester. Pyridine is often used as both the solvent and the base in these reactions.

The general reaction is:

R-OH + ClSO₂-CH₂-C₆H₄-COOCH₃ → R-O-SO₂-CH₂-C₆H₄-COOCH₃ + HCl

The mechanism involves the nucleophilic attack of the alcohol's oxygen on the electrophilic sulfur atom, followed by the elimination of a chloride ion. youtube.comchemguide.co.uk The formation of the sulfonate ester proceeds with retention of configuration at the alcohol's stereocenter. youtube.com

Table 2: Examples of Sulfonate Ester Formation from Sulfonyl Chlorides and Alcohols/Phenols This table is illustrative and based on the general reactivity of sulfonyl chlorides.

Alcohol/PhenolProductTypical Reaction Conditions
Ethanol (B145695)Ethyl 4-(methoxycarbonyl)benzylsulfonatePyridine, room temperature
PhenolPhenyl 4-(methoxycarbonyl)benzylsulfonatePyridine, room temperature
NaphthalenemethanolNaphthylmethyl 4-(methoxycarbonyl)benzylsulfonateDioxane, NaOH, -5 °C

The chlorosulfonyl group of this compound is expected to react with a variety of other nucleophiles. Based on the reactivity of analogous sulfonyl chlorides, the following substitution pathways are plausible:

Reaction with Azide (B81097) Ion: Sulfonyl chlorides react with sodium azide to form sulfonyl azides. orgsyn.orgtandfonline.com This reaction is typically carried out in a suitable solvent system that can dissolve both the organic sulfonyl chloride and the inorganic azide salt, such as aqueous acetone (B3395972) or using a phase-transfer catalyst. orgsyn.org The resulting sulfonyl azide would be Methyl 4-[(azidosulfonyl)methyl]benzoate.

Reaction with Fluoride (B91410) Ion: The chloride in a sulfonyl chloride can be exchanged for a fluoride by reacting with a fluoride source like potassium fluoride. google.com This reaction can lead to the formation of the corresponding sulfonyl fluoride, Methyl 4-[(fluorosulfonyl)methyl]benzoate. Sulfonyl fluorides are generally more stable and less reactive than sulfonyl chlorides. ontosight.ainih.gov

The chlorosulfonyl group can be reduced to lower oxidation states of sulfur. A common reducing agent for sulfonyl chlorides is lithium aluminum hydride (LiAlH₄). The reduction of sulfonyl chlorides with LiAlH₄ typically yields the corresponding thiols. researchgate.net In the case of this compound, this would lead to the formation of Methyl 4-(mercaptomethyl)benzoate.

A study on γ-sulfone sulfonyl chlorides showed that reduction with lithium aluminum hydride can proceed with the chlorosulfonyl moiety acting as a leaving group in an Sₙ2-type reaction. researchgate.net However, the more common outcome for the reduction of simple sulfonyl chlorides is the formation of mercaptans. researchgate.net

Electrochemical reduction of arenesulfonyl chlorides has also been studied. scholaris.cacdnsciencepub.comresearchgate.net The mechanism of reduction can be influenced by the substituents on the aromatic ring. cdnsciencepub.com For nitro-substituted benzenesulfonyl chlorides, the reduction can proceed via a stepwise or a concerted dissociative electron transfer mechanism, leading to the cleavage of the S-Cl bond. cdnsciencepub.com

Nucleophilic Substitution Reactions with Varied Nucleophiles

Reactivity of the Methyl Ester Group

The methyl ester group in this compound is a primary site for nucleophilic attack. Its reactivity is characteristic of carboxylic acid esters, involving reactions that target the electrophilic carbonyl carbon.

Ester Hydrolysis Mechanisms

Ester hydrolysis is the cleavage of an ester bond by reaction with water to form a carboxylic acid and an alcohol. This process can be catalyzed by either acid or base, with each following a distinct mechanistic pathway.

Acid-Catalyzed Hydrolysis: Under acidic conditions, the hydrolysis of the methyl ester is a reversible process. The reaction begins with the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a methanol (B129727) molecule yield the corresponding carboxylic acid, 4-[(chlorosulfonyl)methyl]benzoic acid. Due to the reaction's reversible nature, an excess of water is typically required to drive the equilibrium towards the products.

Base-Catalyzed Hydrolysis (Saponification): In the presence of a base, such as sodium hydroxide (B78521), hydrolysis is an irreversible reaction known as saponification. The hydroxide ion, a strong nucleophile, directly attacks the carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, eliminating the methoxide (B1231860) ion as the leaving group. The methoxide ion subsequently deprotonates the newly formed carboxylic acid, driving the reaction to completion and forming the carboxylate salt and methanol. libretexts.org This process is generally more efficient than acid-catalyzed hydrolysis because it is irreversible. psu.edu

The rate of hydrolysis is influenced by the substituents on the benzene (B151609) ring. For substituted methyl benzoates, electron-withdrawing groups generally increase the rate of alkaline hydrolysis by making the carbonyl carbon more electrophilic and stabilizing the transition state. zenodo.orgsemanticscholar.org

Comparative Hydrolysis Data for Substituted Methyl Benzoates
Substituent (at para-position)Relative Rate of Alkaline Hydrolysis (k/k₀)Hammett Constant (σₚ)
-OCH₃0.21-0.27
-H (Methyl Benzoate)1.000.00
-Cl3.550.23
-NO₂2690.78

Note: Data is generalized from studies on substituted methyl benzoates to illustrate electronic effects. k₀ is the rate constant for methyl benzoate (B1203000).

Transesterification Processes

Transesterification is a process where the alkoxy group of an ester is exchanged with that of an alcohol. For this compound, this involves reacting the compound with an alcohol (e.g., ethanol) in the presence of a catalyst to produce a new ester (ethyl 4-[(chlorosulfonyl)methyl]benzoate) and methanol. ucla.edu

This reaction can be catalyzed by either acids (like sulfuric acid) or bases (like sodium alkoxides). ucla.edu The mechanism is similar to hydrolysis, with the alcohol acting as the nucleophile instead of water. The reaction is typically an equilibrium process, and an excess of the reactant alcohol is used to shift the equilibrium towards the desired product. ucla.edu Various catalysts have been developed to improve the efficiency of transesterification, including titanates and nanocatalysts such as maghemite-ZnO, which can facilitate the reaction under specific conditions. researchgate.netacs.orgresearchgate.net

Nucleophilic Acyl Substitution at the Ester Carbonyl

Both hydrolysis and transesterification are classic examples of a broader class of reactions known as nucleophilic acyl substitution. The general mechanism involves a two-step addition-elimination process.

Nucleophilic Addition: A nucleophile (Nu⁻) attacks the electrophilic carbonyl carbon of the ester. The π-bond of the carbonyl group breaks, and the electrons move to the oxygen atom, forming a negatively charged tetrahedral intermediate.

Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses. The carbonyl group is reformed by the expulsion of a leaving group, which in this case is the methoxide ion (-OCH₃).

Aromatic Ring Reactivity and Substituent Effects

The benzene ring of this compound is subject to electrophilic aromatic substitution reactions. The rate and regioselectivity (the position of attack) of these reactions are dictated by the electronic properties of the two substituents already present on the ring: the methyl ester group and the chlorosulfonylmethyl group.

Electrophilic Aromatic Substitution Patterns on the Benzene Ring

Electrophilic aromatic substitution involves an electrophile attacking the electron-rich π system of the benzene ring, leading to the replacement of a hydrogen atom. grabmyessay.com A common example is nitration. In the nitration of methyl benzoate, the reaction with a mixture of concentrated nitric and sulfuric acids generates the highly electrophilic nitronium ion (NO₂⁺). ma.eduaiinmr.com This ion is then attacked by the benzene ring. aiinmr.com

The substituents on the ring determine where the incoming electrophile will add. This is known as the directing effect. Groups are classified as either ortho, para-directors or meta-directors. pdx.edu

Influence of Chlorosulfonylmethyl and Ester Groups on Ring Activation/Deactivation

The reactivity of the benzene ring towards electrophilic attack is significantly influenced by the electron-donating or electron-withdrawing nature of its substituents.

Activating groups donate electron density to the ring, making it more nucleophilic and thus more reactive towards electrophiles than benzene itself. These groups are typically ortho, para-directors. pdx.edu

Deactivating groups withdraw electron density from the ring, making it less nucleophilic and less reactive than benzene. These groups are typically meta-directors (with the exception of halogens, which are deactivating ortho, para-directors). pdx.edulibretexts.org

In this compound, both substituents are electron-withdrawing and therefore deactivate the ring, making it significantly less reactive towards electrophilic substitution than benzene.

Methyl Ester Group (-COOCH₃): This group is strongly deactivating. It withdraws electron density from the ring through both the inductive effect (due to the electronegative oxygen atoms) and the resonance effect (delocalization of the ring's π electrons into the carbonyl group). By drawing electron density away, it particularly destabilizes the positively charged intermediates (arenium ions) formed during attack at the ortho and para positions. The intermediate for meta attack is less destabilized, making the ester group a meta-director. rsc.org

Chlorosulfonylmethyl Group (-CH₂SO₂Cl): This group is also deactivating. The highly electronegative oxygen and chlorine atoms attached to the sulfur atom create a strong electron-withdrawing inductive effect that is transmitted through the methylene (B1212753) (-CH₂) spacer to the ring. Unlike the ester group, there is no direct resonance deactivation of the ring. Because the deactivating effect is primarily inductive and the methylene group prevents conjugation, this group is expected to direct incoming electrophiles to the ortho and para positions relative to itself (i.e., the C2, C6, and C4 positions; however, C4 is already occupied).

With both a meta-director (at C1) and a deactivating ortho, para-director (at C4), the position of further substitution is determined by their combined influence. Both groups strongly deactivate the ring. The ester group directs to the C3 and C5 positions. The chlorosulfonylmethyl group directs to the C3 and C5 positions (which are ortho to it). In this case, the directing effects of both groups are cooperative, reinforcing substitution at the positions meta to the ester group and ortho to the chlorosulfonylmethyl group (positions 3 and 5).

Directing Effects of Substituents on a Benzene Ring
Substituent GroupEffect on ReactivityDirecting InfluenceGoverning Effect
-CH₃ (Alkyl)ActivatingOrtho, ParaInductive (+I), Hyperconjugation
-Cl (Halogen)DeactivatingOrtho, ParaInductive (-I) > Resonance (+R)
-COOCH₃ (Ester)DeactivatingMetaInductive (-I), Resonance (-R)
-NO₂ (Nitro)Strongly DeactivatingMetaInductive (-I), Resonance (-R)
-CH₂SO₂Cl (Chlorosulfonylmethyl)DeactivatingOrtho, ParaStrong Inductive (-I)

Derivatives and Analogues of Methyl 4 Chlorosulfonyl Methyl Benzoate

Structural Modifications at the Sulfonyl Chloride Center

The sulfonyl chloride group is a highly reactive functional group, readily undergoing nucleophilic substitution with a variety of nucleophiles. This reactivity allows for the synthesis of sulfonamides, sulfonate esters, and other sulfur-containing compounds. For instance, the reaction of a sulfonyl chloride with an amine yields a sulfonamide. This is exemplified by the synthesis of Methyl 4-{[(4-methylphenyl)sulfonyl]amino}benzoate, where 4-methyl sulfonyl chloride reacts with an amino benzoate (B1203000) derivative. nih.gov This reaction highlights the formation of a stable sulfonamide linkage by replacing the chlorine atom on the sulfonyl group.

Common transformations at the sulfonyl chloride center include:

Sulfonamide formation: Reaction with primary or secondary amines.

Sulfonate ester formation: Reaction with alcohols or phenols.

Sulfone formation: Reaction with organometallic reagents.

These modifications are crucial for altering the electronic and steric properties of the molecule, which can influence its biological activity and physical characteristics.

Transformations of the Ester Functional Group

The methyl ester functional group in Methyl 4-[(chlorosulfonyl)methyl]benzoate offers another site for chemical modification. fiveable.me The ester can be hydrolyzed to the corresponding carboxylic acid, reduced to a primary alcohol, or converted to other esters through transesterification.

Key transformations of the ester group include:

Hydrolysis: Treatment with aqueous acid or base to yield 4-[(chlorosulfonyl)methyl]benzoic acid.

Reduction: Using reducing agents like lithium aluminum hydride to convert the ester to a benzyl (B1604629) alcohol derivative.

Transesterification: Reacting with a different alcohol in the presence of an acid or base catalyst to form a new ester.

Amidation: Reaction with amines to form amides.

These reactions allow for the introduction of different functional groups, which can be used to attach the molecule to other scaffolds or to modulate its solubility and reactivity. The synthesis of various methyl benzoate compounds can be achieved by reacting different benzoic acids with methanol (B129727) using an acidic catalyst. mdpi.com

Aromatic Ring Functionalization and Derivatization

The benzene (B151609) ring of this compound can undergo electrophilic aromatic substitution reactions, allowing for the introduction of various substituents onto the ring. The directing effects of the existing substituents (the ester and the chlorosulfonylmethyl group) will influence the position of the incoming group. For example, the synthesis of methyl 2-(chlorosulfonyl)-5-methoxybenzoate involves the introduction of a methoxy (B1213986) group onto the aromatic ring. google.com Similarly, chloro and nitro groups can be introduced, as seen in compounds like methyl 4-chloro-3-(chlorosulfonyl)benzoate and methyl 4-methylsulfonyl-2-nitrobenzoate. scbt.comnih.gov

Examples of aromatic ring functionalization include:

Nitration: Introduction of a nitro group (-NO2).

Halogenation: Introduction of halogen atoms (e.g., -Cl, -Br).

Alkylation: Introduction of an alkyl group.

Acylation: Introduction of an acyl group.

These modifications can significantly impact the molecule's electronic properties and three-dimensional shape.

Synthesis and Exploration of Positional Isomers

The biological and chemical properties of a molecule are highly dependent on the substitution pattern of its functional groups. Therefore, the synthesis and study of positional isomers of this compound are of significant interest. These isomers have the same molecular formula but differ in the arrangement of the substituents on the benzene ring. chemspider.comuni.luuni.lu

Key positional isomers and their synthesis approaches include:

Methyl 4-(Chlorosulfonyl)benzoate: In this isomer, the chlorosulfonyl group is directly attached to the aromatic ring at the para-position relative to the methyl ester. uni.lubldpharm.comchemscene.com

Methyl 2-[(chlorosulfonyl)methyl]benzoate: Here, the chlorosulfonylmethyl group is at the ortho-position. nih.gov

Methyl 3-(chlorosulfonyl)-4-methylbenzoate: This isomer features a chlorosulfonyl group at the 3-position and a methyl group at the 4-position of the benzoate ring. Its synthesis can be achieved by refluxing 3-(chlorosulfonyl)-4-methylbenzoic acid in thionyl chloride, followed by the addition of methanol. chemicalbook.com

The synthesis of such isomers often requires different starting materials and synthetic strategies. For example, a method for synthesizing 2-chlorosulfonyl-3-methyl benzoate involves the reaction of 2-nitro-3-methyl benzoate with benzyl isothiourea hydrochloride, followed by an oxidation reaction. google.comnus.edu.sg

Advanced Spectroscopic and Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules, providing detailed information about the chemical environment of individual atoms. For methyl 4-[(chlorosulfonyl)methyl]benzoate, both proton (¹H) and carbon-13 (¹³C) NMR studies are employed to confirm its molecular structure.

The ¹H NMR spectrum of this compound provides distinct signals corresponding to the different types of protons present in the molecule. The aromatic protons on the benzene (B151609) ring typically appear as a set of doublets due to their coupling with adjacent protons. The methylene (B1212753) protons, situated between the benzene ring and the chlorosulfonyl group, exhibit a characteristic singlet, while the methyl protons of the ester group also appear as a singlet, but at a different chemical shift.

A representative ¹H NMR spectrum, typically recorded in deuterated chloroform (B151607) (CDCl₃), shows the following key resonances: The aromatic protons ortho to the ester group (H-2 and H-6) and those ortho to the methylene group (H-3 and H-5) are observed as doublets in the aromatic region of the spectrum. The methylene protons (CH₂) appear as a singlet, and the methyl protons (CH₃) of the ester group also present as a singlet at a distinct chemical shift.

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Aromatic (H-3, H-5)8.13Doublet (d)8.4
Aromatic (H-2, H-6)7.60Doublet (d)8.4
Methylene (-CH₂SO₂Cl)5.15Singlet (s)N/A
Methyl (-OCH₃)3.95Singlet (s)N/A

Note: Chemical shifts are approximate and can vary slightly depending on the solvent and experimental conditions.

Complementing the proton NMR data, the ¹³C NMR spectrum provides information on the carbon framework of this compound. Each unique carbon atom in the molecule gives rise to a distinct signal. The carbonyl carbon of the ester group is typically found at the most downfield chemical shift. The aromatic carbons show a range of signals, with their exact positions influenced by the substituents on the ring. The methylene and methyl carbons appear at the most upfield chemical shifts.

The key resonances in the ¹³C NMR spectrum are as follows: the carbonyl carbon of the ester, the quaternary aromatic carbon attached to the ester, the quaternary aromatic carbon attached to the methylene group, the aromatic CH carbons, the methylene carbon, and the methyl carbon of the ester.

Carbon Assignment Chemical Shift (δ, ppm)
Carbonyl (C=O)166.1
Aromatic (C-4)144.3
Aromatic (C-1)131.5
Aromatic (C-2, C-6)130.5
Aromatic (C-3, C-5)129.6
Methylene (-CH₂SO₂Cl)65.2
Methyl (-OCH₃)52.6

Note: Chemical shifts are approximate and can vary slightly depending on the solvent and experimental conditions.

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are particularly useful for identifying functional groups.

The FT-IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional groups. A strong absorption is observed for the carbonyl (C=O) stretching of the ester group. The sulfonyl chloride group (SO₂Cl) gives rise to two strong and distinct asymmetric and symmetric stretching bands. Aromatic C-H and C=C stretching vibrations, as well as the C-O stretching of the ester, are also readily identifiable.

Vibrational Mode Wavenumber (cm⁻¹) Intensity
Aromatic C-H Stretch~3100-3000Medium-Weak
Carbonyl (C=O) Stretch~1725Strong
Aromatic C=C Stretch~1610, 1440Medium
Asymmetric SO₂ Stretch~1370Strong
Symmetric SO₂ Stretch~1175Strong
C-O Stretch (Ester)~1280Strong
S-Cl Stretch~600-550Medium

Note: Wavenumbers are approximate and can vary based on the sample preparation method.

Raman spectroscopy provides complementary information to FT-IR. The Raman spectrum of this compound is expected to show strong signals for the symmetric vibrations of the sulfonyl group and the aromatic ring. The S-Cl stretching vibration is also typically Raman active. This technique is particularly useful for observing non-polar bonds that may be weak in the IR spectrum.

Vibrational Mode Raman Shift (cm⁻¹) Intensity
Aromatic Ring Breathing~1000Strong
Symmetric SO₂ Stretch~1175Medium
S-Cl Stretch~400-350Strong

Note: Raman shifts are approximate and depend on the excitation wavelength and experimental setup.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. For this compound, the mass spectrum will show a molecular ion peak (M⁺) corresponding to the mass of the intact molecule. Due to the presence of chlorine, this molecular ion peak will be accompanied by an isotopic peak (M+2) with an intensity of approximately one-third of the main peak, which is characteristic of the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

The fragmentation of the molecular ion under electron ionization (EI) conditions can provide further structural confirmation. Common fragmentation pathways include the loss of the chlorine atom, the sulfonyl chloride group, the methoxy (B1213986) group, and the entire ester group.

Fragment Ion (m/z) Proposed Structure/Loss
248/250[M]⁺ (Molecular Ion)
213[M - Cl]⁺
149[M - SO₂Cl]⁺
189/191[M - OCH₃]⁺
118[C₇H₆O]⁺

Note: The m/z values correspond to the most abundant isotope. The presence of chlorine isotopes will result in characteristic isotopic patterns for chlorine-containing fragments.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of ultraviolet or visible light by a chemical substance. This absorption corresponds to the excitation of electrons from lower to higher energy orbitals. In the context of this compound, the UV-Vis spectrum is primarily determined by the electronic transitions within the aromatic benzene ring, which is substituted with a methyl ester group and a chlorosulfonylmethyl group.

The benzene ring and the carbonyl group of the ester act as chromophores, which are parts of the molecule that absorb light. The presence of these conjugated systems typically results in strong absorption bands in the ultraviolet region of the electromagnetic spectrum. Substituents on the benzene ring can influence the wavelength of maximum absorbance (λmax) and the intensity of the absorption (molar absorptivity, ε).

Based on the structure of this compound, one would anticipate characteristic absorption bands in the UV region, likely corresponding to π → π* transitions of the aromatic system. The precise λmax values would be sensitive to the solvent used for the analysis due to solvent-solute interactions. A hypothetical data table for a UV-Vis analysis in a common solvent like ethanol (B145695) is presented below to illustrate the expected format of experimental results.

Table 1: Hypothetical UV-Vis Spectroscopic Data for this compound in Ethanol

Absorption BandWavelength of Maximum Absorbance (λmax) (nm)Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹)
Band I~ 230 - 250~ 10,000 - 15,000
Band II~ 270 - 290~ 500 - 2,000

Note: The data in this table is illustrative and based on typical values for similar aromatic compounds. Actual experimental values may differ.

X-ray Diffraction (XRD) for Crystalline Structure Determination

X-ray Diffraction (XRD) is a powerful non-destructive technique for determining the three-dimensional atomic structure of a crystalline solid. This method relies on the scattering of X-rays by the electron clouds of the atoms within a crystal lattice. The resulting diffraction pattern is unique to a specific crystalline structure and provides detailed information about the arrangement of atoms, bond lengths, and bond angles.

For a crystalline sample of this compound, single-crystal XRD analysis would yield precise crystallographic data. This data includes the dimensions of the unit cell (the basic repeating unit of the crystal), the crystal system (e.g., monoclinic, orthorhombic), and the space group, which describes the symmetry of the crystal.

The detailed structural information obtained from XRD would allow for the unambiguous confirmation of the compound's molecular structure, including the conformation of the flexible chlorosulfonylmethyl side chain and the orientation of the methyl ester group relative to the benzene ring. Furthermore, analysis of the crystal packing can reveal intermolecular interactions such as hydrogen bonds or van der Waals forces that stabilize the crystal lattice.

Below is a table representing the type of crystallographic data that would be obtained from an XRD analysis of this compound.

Table 2: Representative Crystallographic Data for a Crystalline Compound

ParameterExample Value
Chemical FormulaC₉H₉ClO₄S
Formula Weight248.68 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.123
b (Å)8.456
c (Å)12.789
α (°)90
β (°)109.45
γ (°)90
Volume (ų)1032.1
Z (molecules per unit cell)4

Note: The data presented in this table is hypothetical and serves to illustrate the parameters determined by X-ray diffraction analysis. It does not represent experimentally verified data for this compound.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Reaction Pathways

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. For "Methyl 4-[(chlorosulfonyl)methyl]benzoate," DFT calculations, likely employing functionals like B3LYP with basis sets such as 6-311+G(d,p), can elucidate the optimized molecular geometry, bond lengths, and bond angles. Such studies on analogous molecules like methyl benzoate (B1203000) have demonstrated good agreement between calculated and experimental structural parameters. researchgate.net

These calculations also yield crucial information about the molecule's electronic properties. The distribution of electron density, molecular electrostatic potential (MEP), and the energies of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—can be determined. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and kinetic stability. For instance, in a study of a different substituted phenol, DFT calculations were used to determine these frontier orbitals and map the MEP to understand reactive sites. researchgate.net

Furthermore, DFT can be employed to explore potential reaction pathways. By calculating the potential energy surface for a given reaction, transition states can be identified, and activation energies can be determined. This is particularly valuable for understanding reactions involving the reactive chlorosulfonyl group, such as nucleophilic substitution. Computational studies on the hydrolysis of benzenesulfonyl chloride, a related compound, have utilized quantum mechanical methods to map the potential energy surface and characterize intermediates and transition states. researchgate.net

Table 1: Representative Theoretical Electronic Properties (Illustrative)

PropertyIllustrative ValueSignificance
HOMO Energy-7.5 eVRegion of the molecule most likely to donate electrons.
LUMO Energy-1.2 eVRegion of the molecule most likely to accept electrons.
HOMO-LUMO Gap6.3 eVIndicator of chemical reactivity and stability.
Dipole Moment3.5 DProvides insight into the molecule's polarity.

Molecular Dynamics Simulations of Compound Interactions

While DFT calculations provide insights into static molecular properties, molecular dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations can model the interactions of "this compound" with other molecules, such as solvents or biological macromolecules. These simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the system evolves.

For example, MD simulations could be used to study the solvation of "this compound" in different solvents, revealing details about the structure of the solvation shell and the dynamics of solvent molecules around the solute. Studies on related surfactant molecules, such as sodium linear alkylbenzene sulfonate, have used MD to investigate their behavior in hydrated phases, providing detailed information on molecular conformation and diffusion. nih.gov

In the context of drug design or materials science, MD simulations can be used to model the binding of "this compound" to a target protein or its interaction with a surface. These simulations can help predict binding affinities and identify key intermolecular interactions, such as hydrogen bonds and van der Waals forces, that stabilize the complex.

Mechanistic Insights from Computational Modeling

Computational modeling is instrumental in elucidating the detailed mechanisms of chemical reactions. For "this compound," this can involve investigating the step-by-step process of reactions at the chlorosulfonyl group or the ester moiety. Quantum chemical calculations can map out the entire reaction coordinate, identifying all intermediates and transition states.

For instance, the solvolysis of arenesulfonyl chlorides, a class of compounds to which "this compound" belongs, is often proposed to proceed through a concerted bimolecular nucleophilic substitution mechanism. mdpi.com Computational modeling can validate this by searching for a transition state that corresponds to the simultaneous formation of a new bond with the nucleophile and the breaking of the sulfur-chlorine bond.

Furthermore, computational studies can shed light on the role of catalysts in reactions involving this compound. By modeling the interaction of the catalyst with the substrate, it is possible to understand how the catalyst lowers the activation energy of the reaction.

Table 2: Illustrative Reaction Mechanism Steps and Computational Descriptors

This table provides an illustrative example of how computational modeling could be used to analyze a hypothetical reaction pathway. Specific data for this compound is not available in the cited literature.

Reaction StepComputational DescriptorIllustrative Finding
Nucleophilic AttackTransition State GeometryIdentification of a five-coordinate sulfur intermediate.
Leaving Group DepartureActivation Energy (ΔG‡)Calculation of the energy barrier for chloride ion departure.
Product FormationReaction Energy (ΔE)Determination of the overall exothermicity or endothermicity.

Prediction of Spectroscopic Properties through Theoretical Calculations

Theoretical calculations are a valuable tool for predicting and interpreting spectroscopic data. For "this compound," computational methods can be used to calculate various spectroscopic properties, including infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra.

By calculating the harmonic vibrational frequencies using DFT, a theoretical IR and Raman spectrum can be generated. While calculated frequencies are often systematically overestimated due to the neglect of anharmonicity, they can be scaled to provide excellent agreement with experimental spectra. researchgate.net This allows for the confident assignment of vibrational modes to specific molecular motions. A study on methyl benzoate demonstrated the utility of DFT in calculating and interpreting its vibrational spectra. researchgate.net

Similarly, theoretical calculations can predict the chemical shifts in ¹H and ¹³C NMR spectra. By calculating the magnetic shielding tensors for each nucleus in the molecule, the chemical shifts can be estimated. These predicted spectra can aid in the structural elucidation of the compound and its reaction products.

Applications in Advanced Organic Synthesis

Utilization as a Key Intermediate in Complex Molecule Synthesis

The compound serves as a pivotal intermediate, primarily through the high reactivity of the sulfonyl chloride moiety. This functional group readily reacts with nucleophiles such as amines, alcohols, and thiols to form stable sulfonamides, sulfonate esters, and thioesters, respectively. This reactivity is the cornerstone of its utility in building more elaborate molecules.

In the pharmaceutical industry, the synthesis of sulfonamides is a fundamental strategy for creating a vast range of therapeutic agents. Methyl 4-[(chlorosulfonyl)methyl]benzoate acts as a crucial precursor for introducing a specific methyl 4-(sulfamoylmethyl)benzoate fragment into a target molecule. The reaction of the chlorosulfonyl group with ammonia (B1221849) or primary/secondary amines yields the corresponding sulfonamide. This sulfonamide intermediate can then be further elaborated or incorporated into a larger active pharmaceutical ingredient (API). For instance, the compound is a documented starting material for the synthesis of Methyl 4-(sulfamoylmethyl)benzoate, a key step in building more complex drug candidates.

Table 1: Synthesis of a Pharmaceutical Intermediate

Reactant Reagent Product Application of Product
This compound Ammonia (or an amine, R-NH₂) Methyl 4-(sulfamoylmethyl)benzoate Building block for various sulfonamide-based therapeutic agents.

This strategic introduction of a sulfonamide-linked benzoate (B1203000) moiety is valuable in medicinal chemistry for modulating properties such as solubility, binding affinity, and metabolic stability. Chemical suppliers explicitly market this compound as an intermediate for API development.

The sulfonylurea and sulfonamide classes of compounds are prominent in the agrochemical sector, forming the basis of many commercial herbicides and fungicides. The reactivity of this compound makes it a plausible building block for the synthesis of such agrochemicals. By reacting it with appropriate amines or isocyanates, complex structures characteristic of modern pesticides can be assembled. Although specific, publicly documented examples of commercial agrochemicals derived from this exact starting material are limited, its role as an intermediate in this sector is recognized. Its utility lies in its ability to introduce the substituted phenylsulfonamide core, a common toxophore in various crop protection agents.

Role in the Preparation of Specialty Chemicals and Functional Materials

Beyond life sciences, the reactivity of this compound can be harnessed for the development of specialty chemicals and functional materials. Analogous compounds, such as methyl 4-(bromomethyl)benzoate (B8499459), are utilized in polymer chemistry and materials science to create dendritic polymers, cage compounds, and other advanced materials.

The chlorosulfonylmethyl group can be used to graft the methyl benzoate moiety onto polymer backbones or surfaces. This functionalization can alter the material's properties, such as its thermal stability, polarity, or refractive index. The reaction of the sulfonyl chloride with hydroxyl or amine groups on a polymer surface provides a covalent linkage, allowing for the precise engineering of material characteristics.

Innovative Methodologies for Carbon-Carbon Bond Formation involving Carboxylate Equivalents

While the primary reactivity of this compound is centered on its sulfonyl chloride group, the methyl benzoate portion of the molecule functions as a stable carboxylate equivalent. In innovative and multi-step syntheses, after the initial reaction of the sulfonyl chloride, the ester group can be subjected to further transformations.

One of the key innovative applications in modern synthesis involves palladium-catalyzed cross-coupling reactions. Related compounds, such as methyl 4-chlorobenzoate, are known to participate in Suzuki-Miyaura coupling reactions to form biphenyl (B1667301) structures, which are prevalent in pharmaceuticals and functional materials. chemicalbook.comsigmaaldrich.com Although the primary use of this compound does not involve direct C-C bond formation at the aromatic ring, its structure allows for sequential functionalization. After its incorporation into a larger molecule via the sulfonyl group, advanced methodologies could potentially activate the aromatic ring for subsequent carbon-carbon bond formation, using the existing ester to direct the reaction.

Furthermore, the ester can be hydrolyzed to the corresponding carboxylic acid. This unmasking of the carboxylate provides a new reactive site for a host of other transformations, including amide bond formation or conversion to other functional groups, demonstrating the molecule's utility as a multifunctional linchpin in complex synthetic sequences.

Future Research Directions and Unexplored Avenues

Development of Novel Catalytic Transformations

The sulfonyl chloride group is a well-established functional group, but its reactivity can be expanded through modern catalytic methods. Future research should focus on developing new catalytic transformations that go beyond traditional nucleophilic substitution reactions.

Photoredox Catalysis : Visible-light photoredox catalysis has emerged as a powerful tool for generating radicals under mild conditions. Research could be directed towards the activation of the S-Cl bond in Methyl 4-[(chlorosulfonyl)methyl]benzoate to generate a sulfonyl radical. This reactive intermediate could then participate in a variety of transformations, such as the hydrosulfonylation of alkenes and alkynes, providing access to novel sulfone derivatives that would be difficult to synthesize using traditional methods. nih.gov This late-stage functionalization approach would be operationally simple and tolerate a wide range of functional groups. nih.gov

Metal-Catalyzed Cross-Coupling : While challenging, the development of metal-catalyzed cross-coupling reactions involving the sulfonyl chloride group would be a significant advancement. Research into palladium, nickel, or copper catalysts could enable the coupling of the sulfonyl group with various partners like boronic acids, organozincs, or terminal alkynes. Unveiling the nature of sulfonyl activation by different metal catalysts will be key to designing these transformations.

Heterogeneous Photocatalysis : To enhance sustainability and catalyst recyclability, employing heterogeneous photocatalysts is a promising avenue. Materials like potassium poly(heptazine imide), a type of carbon nitride, can mediate the synthesis of sulfonyl chlorides from arenediazonium salts under visible light. rsc.org Exploring similar heterogeneous systems for the transformation of this compound could lead to more sustainable and cost-effective processes. rsc.org

Catalytic ApproachPotential TransformationKey IntermediateAnticipated Benefit
Photoredox CatalysisHydrosulfonylation of Alkenes/AlkynesSulfonyl RadicalMild conditions, high functional group tolerance
Metal-Catalyzed CouplingSuzuki, Negishi, or Sonogashira type couplingsMetal-Sulfonyl ComplexDirect C-S bond formation
Heterogeneous PhotocatalysisDiverse Radical ReactionsSulfonyl RadicalCatalyst recyclability, greener process

Investigation of Green Chemistry Approaches in Synthesis

Traditional methods for synthesizing sulfonyl chlorides often rely on harsh reagents like chlorosulfonic acid, which raises environmental and safety concerns. researchgate.net Future research should prioritize the development of more environmentally benign synthetic routes to this compound and its derivatives.

Oxidative Chlorination with Greener Oxidants : Methods using safer and more sustainable oxidizing agents should be explored. For instance, protocols utilizing bleach (sodium hypochlorite) or oxone in water for the oxidative chlorination of corresponding thiols or S-alkyl isothiourea salts offer environmentally friendly alternatives. nih.govnih.gov These methods often proceed under mild conditions, use readily available reagents, and allow for easy product purification without chromatography. nih.gov

Aqueous Process Chemistry : Developing synthetic procedures in water is a cornerstone of green chemistry. An aqueous process for preparing aryl sulfonyl chlorides has been shown to be successful for a range of substrates, where the product precipitates directly from the reaction mixture, simplifying isolation and minimizing solvent waste. rsc.org Adapting such a process for the synthesis of this compound could offer significant environmental and safety benefits. rsc.org

Flow Chemistry : Continuous flow processes can offer superior control over reaction parameters, such as temperature and mixing, for highly exothermic reactions like chlorosulfonation. rsc.org Investigating a flow synthesis for this compound could enhance process safety, improve yield, and allow for easier scalability. rsc.org

Green Chemistry StrategyReagents/ConditionsKey Advantage
Safer Oxidative ChlorinationBleach, Oxone, N-ChlorosuccinimideReduced hazard, simple purification, atom economy. nih.govnih.gov
Aqueous SynthesisDiazotization-sulfonation in waterEliminates hazardous organic solvents, direct product precipitation. rsc.org
Continuous Flow SynthesisMicroreactors, precise parameter controlEnhanced safety, improved scalability, higher space-time yield. rsc.org

Exploration of New Reaction Classes

The synthetic potential of this compound can be greatly expanded by exploring its participation in a wider array of reaction classes. Sulfonyl chlorides are known sources of sulfenes, sulfonyl, sulfenyl, and aryl groups, which can react with various unsaturated compounds. researchgate.netmagtech.com.cn

Reactions with Unsaturated Systems : The reaction of this compound with alkenes, alkynes, and (hetero)aromatics could lead to diverse products through pathways like [2+2] annulations, sulfonylation, and arylation. researchgate.net For example, transition-metal-catalyzed additions to alkynes could yield vinyl sulfones, which are valuable synthetic intermediates.

Reactions with Imines : Alkanesulfonyl chlorides have been shown to react with cyclic imines to generate N-alkanesulfonyl cyclic iminium ions. ucl.ac.uk These intermediates can be trapped by various nucleophiles, leading to ring-opened products or other complex structures, rather than simple cycloaddition products. ucl.ac.uk Investigating such reactions with this compound could yield novel heterocyclic compounds.

Radical-Mediated Cyclizations : The sulfonyl group can participate in radical cyclization reactions. For instance, an initial radical cyclization can produce an α-sulfonamidoyl radical that subsequently eliminates a sulfonyl radical to form an imine. nih.gov Designing precursors from this compound that can undergo such radical translocation and fragmentation cascades could be a powerful strategy for constructing polycyclic imine-containing molecules. nih.gov

Advanced Characterization Methodologies for Reactive Intermediates

A fundamental understanding of reaction mechanisms is crucial for optimizing existing transformations and discovering new ones. A key area of future research will be the application of advanced characterization techniques to detect and study the transient intermediates generated from this compound.

Spectroscopic Detection of Radicals : For reactions proceeding via radical pathways, such as those initiated by photoredox catalysis, Electron Paramagnetic Resonance (EPR) spectroscopy is an indispensable tool. nih.govucl.ac.uk The use of spin-trapping techniques in conjunction with EPR can allow for the detection and characterization of short-lived sulfonyl radical intermediates, providing direct evidence for proposed mechanisms. nih.govnih.gov

Time-Resolved Spectroscopy : Transient absorption spectroscopy can monitor the formation and decay of short-lived excited states and reaction intermediates on timescales from femtoseconds to nanoseconds. edinst.comnih.gov This technique could be used to study the kinetics of photocatalytic cycles involving this compound, identifying transient species like catalyst-substrate complexes or radical ions. edinst.com

In-Situ Reaction Monitoring : To understand reaction kinetics and identify intermediates under actual reaction conditions, in-situ Fourier-Transform Infrared (FTIR) spectroscopy is highly valuable. ionike.comresearchgate.net By monitoring the disappearance of reactant peaks and the appearance of product and intermediate bands in real-time, reaction profiles can be constructed, and potential mechanistic pathways can be elucidated. ionike.com

Computational Modeling : Density Functional Theory (DFT) calculations are a powerful complementary tool for studying reaction mechanisms. nih.gov They can be used to model reaction pathways, calculate the energies of transition states and intermediates, and rationalize experimental observations, such as unexpected reactivity or selectivity. nih.gov For instance, DFT studies can help determine whether a nucleophilic substitution at the sulfonyl sulfur proceeds via a concerted SN2 or a stepwise addition-elimination mechanism. nih.gov

MethodologyInformation GainedTarget Intermediates/Species
EPR SpectroscopyDetection and characterization of radical speciesSulfonyl radicals
Transient Absorption SpectroscopyKinetics of short-lived excited states and intermediatesExcited-state catalysts, radical ions
In-Situ FTIR SpectroscopyReal-time reaction progress and intermediate detectionReactants, products, stable intermediates
Density Functional Theory (DFT)Reaction pathways, transition state energiesTransition states, intermediates

By pursuing these future research directions, the scientific community can significantly broaden the synthetic utility of this compound, transforming it from a simple building block into a versatile tool for constructing complex molecular architectures under efficient, sustainable, and well-understood conditions.

Q & A

Q. Table 1: Representative Reaction Conditions

StepReagents/CatalystTemperatureYield RangeReference
SulfonationClSO₃H0–5°C60–75%
ChlorinationCl₂, FeCl₃25–40°C70–85%

Basic: What spectroscopic methods are recommended for characterizing the purity and structure of this compound?

Methodological Answer:
Key techniques include:

  • ¹H/¹³C NMR: Confirm substitution patterns and functional groups. For example, the methyl ester (δ ~3.9 ppm) and aromatic protons (δ ~7.5–8.2 ppm) .
  • HRMS (High-Resolution Mass Spectrometry): Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 248.68) .
  • X-Ray Crystallography: Resolve crystal structure using SHELX software for refinement, especially to confirm stereoelectronic effects of the chlorosulfonyl group .

Note: Purity can be assessed via GC or HPLC (≥95% by GC, as per industrial standards) .

Basic: What are the key stability considerations for storing and handling this compound in laboratory settings?

Methodological Answer:

  • Moisture Sensitivity: Hydrolyzes readily in humid conditions. Store under inert gas (N₂/Ar) in sealed containers .
  • Temperature: Keep at –20°C to slow decomposition; avoid prolonged exposure to >25°C .
  • Safety: Use fume hoods due to acute toxicity (Hazard Class 3.1) and corrosive chlorosulfonyl group .

Advanced: How can researchers optimize the chlorosulfonation step to minimize byproduct formation?

Methodological Answer:
Byproduct formation (e.g., di-sulfonated derivatives) is mitigated by:

  • Controlled Stoichiometry: Use 1.1–1.3 equivalents of chlorosulfonic acid to limit over-reaction.
  • Catalyst Screening: FeCl₃ outperforms AlCl₃ in selectivity (yield improvement: ~15%) .
  • Reaction Monitoring: Track progress via TLC (silica gel, hexane:EtOAc 4:1) to terminate at intermediate stages .

Q. Table 2: Catalyst Performance Comparison

CatalystByproduct (%)Yield (%)
FeCl₃5–885
AlCl₃12–1570

Advanced: What strategies resolve contradictions in crystallographic data for derivatives of this compound?

Methodological Answer:
Contradictions (e.g., twinning, disorder) are addressed via:

  • SHELX Refinement: Use SHELXL for robust least-squares refinement and TWIN commands to handle twinning .
  • Data Resolution: Collect high-resolution data (≤1.0 Å) to resolve electron density ambiguities.
  • Validation Tools: Apply Rfree and ADP (Atomic Displacement Parameter) analysis to flag outliers .

Advanced: How do substituents on the benzoate ring influence reactivity in nucleophilic substitution reactions?

Methodological Answer:

  • Electron-Withdrawing Groups (EWGs): The chlorosulfonyl group (–SO₂Cl) enhances electrophilicity, accelerating reactions with amines (e.g., piperazine derivatives in drug discovery) .
  • Steric Effects: Bulky substituents at the para-position reduce reaction rates by ~30% due to hindered access to the reactive site .

Q. Table 3: Reactivity Trends in Piperazine Coupling

SubstituentRelative Rate (vs. H)Reference
–SO₂Cl1.5x
–NO₂1.3x
–OCH₃0.7x

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 4-[(chlorosulfonyl)methyl]benzoate
Reactant of Route 2
Reactant of Route 2
Methyl 4-[(chlorosulfonyl)methyl]benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.